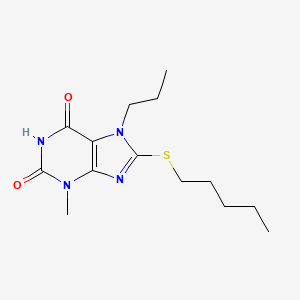
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide is a chemical compound with the molecular formula C8H18N4O6 and a molecular weight of 266.256 g/mol . This compound is known for its unique structure, which includes two hydrazide groups and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide typically involves the reaction of ethylenediamine with formaldehyde and hydrazine hydrate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide groups can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide groups can act as nucleophiles, participating in reactions with electrophilic centers in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~1~,N’~2~-bis(1-methyl-2-phenylethyl)ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide
- N’~1~,N’~2~-bis(1-ethylpropyl)ethanedihydrazide
- 2-hydroxy-N,N-bis(2-hydroxyethyl)propanamide
Uniqueness
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide is unique due to its multiple hydroxyl and hydrazide groups, which provide it with versatile reactivity and the ability to form stable complexes with various substrates. This makes it particularly valuable in synthetic chemistry and biochemical research .
Propriétés
Formule moléculaire |
C8H18N4O6 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
1-N',2-N'-bis(1,3-dihydroxypropan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O6/c13-1-5(2-14)9-11-7(17)8(18)12-10-6(3-15)4-16/h5-6,9-10,13-16H,1-4H2,(H,11,17)(H,12,18) |
Clé InChI |
AFMUVACRANNRAK-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)NNC(=O)C(=O)NNC(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)
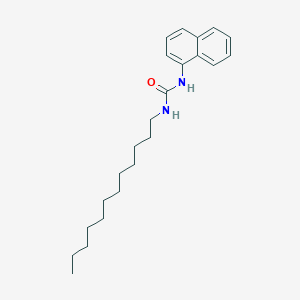
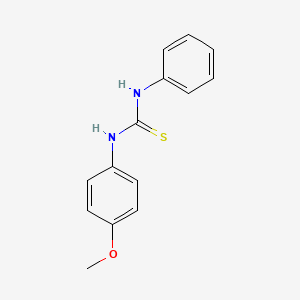

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000778.png)
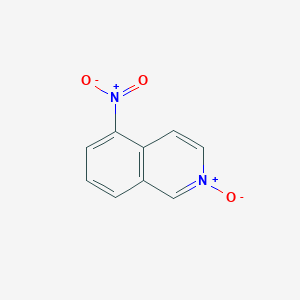
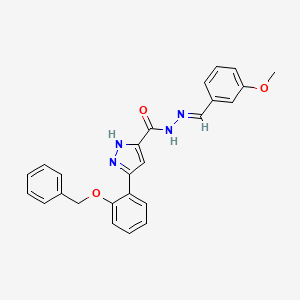
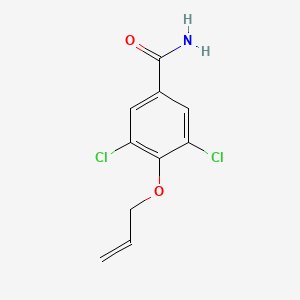
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
